molecular formula C12H12ClN B12627818 2-Chloro-3,6,8-trimethylquinoline CAS No. 948290-53-7

2-Chloro-3,6,8-trimethylquinoline

Katalognummer: B12627818
CAS-Nummer: 948290-53-7
Molekulargewicht: 205.68 g/mol
InChI-Schlüssel: APSLBONHRXJFMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,6,8-trimethylquinoline can be achieved through various methods. One common approach involves the condensation of 2-chloro-6/7/8-substituted quinoline-3-carbaldehyde with 1,2-phenylenediamine under microwave irradiation . This method is advantageous due to its efficiency and reduced reaction times compared to traditional heating methods.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is also being explored for industrial applications due to its potential for energy savings and reduced environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3,6,8-trimethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted quinolines.

    Oxidation Reactions: Products include quinoline N-oxides.

    Reduction Reactions: Products include dihydroquinolines.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3,6,8-trimethylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Chloro-3,6,8-trimethylquinoline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-3,6,8-trimethylquinoline can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and resulting chemical behavior.

Eigenschaften

CAS-Nummer

948290-53-7

Molekularformel

C12H12ClN

Molekulargewicht

205.68 g/mol

IUPAC-Name

2-chloro-3,6,8-trimethylquinoline

InChI

InChI=1S/C12H12ClN/c1-7-4-8(2)11-10(5-7)6-9(3)12(13)14-11/h4-6H,1-3H3

InChI-Schlüssel

APSLBONHRXJFMM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.